molecular formula C16H15ClFNO4S B3020854 Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate CAS No. 860609-48-9

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate

Cat. No.: B3020854
CAS No.: 860609-48-9
M. Wt: 371.81
InChI Key: KDBBSSJSKOYVOU-UHFFFAOYSA-N
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Description

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, fluorophenyl, and sulfonyl group attached to an anilino acetate moiety. Its molecular formula is C16H15ClFNO4S, and it has a molecular weight of 371.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves a multi-step process. One common method starts with the reaction of 2-chloro-4-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a sulfonyl chloride derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-4-fluorophenoxy)acetate
  • N-arylsulfonyl-3-acetylindole derivatives
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate is unique due to its combination of chloro, fluoro, and sulfonyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S/c1-2-23-16(20)11-19(15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBBSSJSKOYVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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